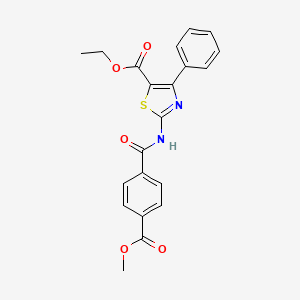
Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(4-(methoxycarbonyl)benzamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiazole ring, a phenyl group, and a methoxycarbonyl group, contributing to its unique biological properties. Its molecular formula is C22H22N2O3S with a molecular weight of 394.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O3S |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 921787-94-2 |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available thiazole derivatives. The process often includes the formation of the thiazole ring followed by acylation and esterification steps to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has demonstrated significant activity against various microbial strains:
- Antifungal Activity : The compound exhibited broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
- Antibacterial Activity : In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Antiparasitic Activity
Thiazole derivatives are also noted for their antiparasitic effects. This compound has shown promising results in inhibiting the growth of protozoan parasites such as Leishmania species and Trypanosoma cruzi, with IC50 values indicating potent activity .
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or disrupt cellular processes in target organisms. For instance, its antifungal action may involve the inhibition of lanosterol C14α-demethylase, an essential enzyme in ergosterol biosynthesis in fungi . Additionally, molecular docking studies suggest that it binds effectively to target proteins, enhancing its bioavailability and therapeutic potential .
Case Studies and Research Findings
- Case Study on Antifungal Efficacy : A study demonstrated that this compound significantly reduced fungal load in infected animal models when administered at therapeutic doses .
- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and metabolic stability, making it a candidate for further development in clinical settings .
- Toxicological Assessment : Preliminary toxicity studies indicated a low toxicity profile at therapeutic concentrations, suggesting its safety for potential medicinal use .
Propiedades
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-3-28-20(26)17-16(13-7-5-4-6-8-13)22-21(29-17)23-18(24)14-9-11-15(12-10-14)19(25)27-2/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFWWTIMCVYUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














